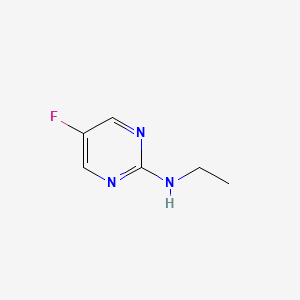

N-Ethyl-5-fluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGTLALNMXHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693781 | |

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-10-2 | |

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Ethyl-5-fluoropyrimidin-2-amine

This guide provides a comprehensive overview of the synthesis of N-Ethyl-5-fluoropyrimidin-2-amine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core synthetic protocols, the rationale behind experimental choices, and the critical parameters for successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is frequently found in potent and selective kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases. The presence of the fluorine atom at the 5-position of the pyrimidine ring can significantly enhance metabolic stability and binding affinity to target proteins. The ethylamino group at the 2-position provides a key vector for further molecular elaboration and interaction with the target's active site. A reliable and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the 5-fluoropyrimidine ring by ethylamine.

The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The electron-withdrawing fluorine atom at the 5-position further activates the ring towards SNAr, making the 2-position particularly susceptible to substitution.

Primary Protocol: Reaction of 2-Chloro-5-fluoropyrimidine with Ethylamine

The most common and commercially viable starting material for this synthesis is 2-Chloro-5-fluoropyrimidine.[1] This precursor is readily available and its reaction with ethylamine provides a direct and high-yielding route to the desired product.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

2-Chloro-5-fluoropyrimidine (1.0 eq)

-

Ethylamine (2.0-3.0 eq, typically as a solution in a suitable solvent like ethanol or THF, or as a gas)

-

Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)

-

Anhydrous ethanol or other suitable polar aprotic solvent (e.g., acetonitrile, THF, DMF)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-fluoropyrimidine and the chosen solvent.

-

Addition of Base: Add the base (e.g., potassium carbonate) to the solution. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the ethylamine and render it non-nucleophilic.

-

Addition of Ethylamine: Slowly add the ethylamine solution to the reaction mixture at room temperature with vigorous stirring. The reaction is often exothermic, and for larger scale reactions, cooling with an ice bath may be necessary during the addition.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and maintain it for 2-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and any salts formed.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to neutralize the generated HCl without promoting significant side reactions. Organic bases like triethylamine can also be used and may offer better solubility in certain organic solvents.

-

Stoichiometry: An excess of ethylamine is used to drive the reaction to completion and to compensate for any potential loss due to its volatility.

-

Solvent Selection: Ethanol is a good choice as it readily dissolves the reactants and is relatively easy to remove. Other polar aprotic solvents can also be employed, and the choice may depend on the scale of the reaction and the desired reaction temperature.

-

Temperature and Reaction Time: The reaction is typically heated to increase the rate of substitution. The optimal temperature and time will depend on the specific solvent and base used. Monitoring the reaction is key to avoid prolonged heating which could lead to side product formation.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the ethyl group and the substitution pattern on the pyrimidine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

| Parameter | Typical Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | Varies based on purity |

Alternative Synthetic Approaches

While the direct amination of 2-chloro-5-fluoropyrimidine is the most common method, other strategies can be considered, particularly in a research or discovery setting.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For more complex or sterically hindered amines, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This method offers a broader substrate scope but requires the use of a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis and purification.

Workflow for Buchwald-Hartwig Amination:

Caption: A generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Safety Considerations

-

2-Chloro-5-fluoropyrimidine: This compound is a corrosive and toxic substance.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Ethylamine: This is a flammable and corrosive substance with a strong odor. It should be handled with care in a fume hood.

-

Bases: While potassium carbonate is relatively benign, stronger bases should be handled with appropriate caution.

-

Solvents: The flammability of organic solvents should be considered, and appropriate safety measures should be in place.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2-chloro-5-fluoropyrimidine with ethylamine is a robust and efficient method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to confidently and safely produce this valuable intermediate. By understanding the causality behind the experimental choices and implementing proper analytical validation, a high yield of pure product can be consistently achieved, facilitating the advancement of drug discovery and development programs.

References

-

PubChem. 2-Chloro-5-fluoropyrimidine. [Link]

- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(100), 82097-82111.

- Chen, X., et al. (2010). Discovery of 2-chloro-N-((4, 4-difluoro-1-hydroxycyclohexyl) methyl)-5-(5-fluoropyrimidin-2-yl) benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111.

- Frodsham, L., et al. (2013). Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor. Organic Process Research & Development, 17(9), 1123-1130.

- Google Patents.

- Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 11(10), 1185-1195.

Sources

A Technical Guide to the Physicochemical Properties of N-Ethyl-5-fluoropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Ethyl-5-fluoropyrimidin-2-amine

This compound is a substituted aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of biologically active molecules. The introduction of a fluorine atom at the 5-position and an ethylamino group at the 2-position can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[1][2]

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development.[3][4] These properties govern everything from reaction kinetics during synthesis to solubility in formulation, and ultimately, how the molecule behaves in a biological system (pharmacokinetics and pharmacodynamics).[5][6][7] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed, field-proven experimental protocols for their determination.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound (CAS No. 1289386-10-2) is presented below.[8][9] These values are foundational for designing experiments, developing formulations, and predicting the compound's behavior.

| Property | Value | Significance in Drug Development |

| CAS Number | 1289386-10-2[8] | Unambiguous chemical identification. |

| Molecular Formula | C₆H₈FN₃[8] | Defines the elemental composition. |

| Molecular Weight | 141.15 g/mol [8] | Influences diffusion, membrane transport, and fits within "drug-like" space criteria (e.g., Lipinski's Rule of Five).[7] |

| Appearance | White to off-white solid | Basic quality control parameter and indicator of purity. |

| Melting Point | Data not consistently available in public sources; requires experimental determination. | A sharp melting range is a primary indicator of purity. It also impacts formulation and stability. |

| Solubility | Requires experimental determination. Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and sparingly soluble in water. | Crucial for bioavailability.[10] Poor aqueous solubility is a major hurdle in drug development.[11] |

| pKa | Requires experimental determination. The pyrimidine ring nitrogens and the exocyclic amine are potential sites of protonation. | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding.[6][12] |

Experimental Determination of Key Properties

The following sections provide authoritative, step-by-step protocols for determining the critical physicochemical properties of this compound. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Melting Point Determination via the Capillary Method

Expertise & Rationale: The melting point is one of the most fundamental and accessible indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method, using a modern digital apparatus, offers a precise and reproducible means of determination.[13][14] A slow heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[15]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[16]

-

Finely powder a small amount of the sample.

-

Jab the open end of a glass capillary tube into the powdered sample to collect a small amount of material.[16]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.[15][16]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.[15]

-

If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-15 °C per minute.[15]

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[16]

-

Begin the precise determination with a new sample, heating rapidly to ~15 °C below the expected melting point, then reducing the ramp rate to 1 °C per minute.[14][16]

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid becomes visible (T₁).

-

Record the temperature at which the last solid crystal melts into a liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

-

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via the Shake-Flask Method

Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[17] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the solid and solution phases are in equilibrium. This method is vital because aqueous solubility directly impacts the amount of a compound that can be absorbed systemically, a cornerstone of oral bioavailability.[10] Using a buffer at a physiologically relevant pH (e.g., pH 7.4) provides data that is more predictive of in vivo behavior.

Experimental Protocol:

-

Preparation:

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but it's best practice to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[11][18]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.

-

Filter the aliquot through a low-binding 0.45 µm syringe filter to remove any remaining microscopic particles. Alternatively, centrifuge the samples at high speed and sample the clear supernatant.[10]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer with known concentrations.

-

Quantify the concentration of the filtered saturated solution using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the unknown sample.[11]

-

Workflow Visualization:

Caption: Shake-Flask Method for Solubility Assay.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, this dictates its charge state in different biological compartments (e.g., stomach vs. intestine), which profoundly affects its absorption and distribution.[12] Potentiometric titration is a highly accurate and reliable method for pKa determination.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (an acid, in this case) is added incrementally. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve.[19]

Experimental Protocol:

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

-

Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).[12]

-

Accurately prepare a solution of this compound in water at a known concentration (e.g., 1 mM). A co-solvent may be used if solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.[20]

-

Maintain a constant ionic strength in the solution using an inert salt like KCl.[19]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the HCl titrant in small, precise increments (e.g., 0.05 or 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).[19] This corresponds to the flattest region of the buffer zone.

-

Logical Relationship Visualization:

Caption: Physicochemical Properties and their Impact on Drug Discovery.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

What are the physicochemical properties of drug? LookChem. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Melting point determination. University of Calgary. [Link]

-

MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

This compound. Chemjia. [Link]

-

Potentiometric Acid-Base Titration Guide. Scribd. [Link]

-

2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine. PubChem. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]

-

N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine. PubChem. [Link]

-

N-[4-[3-(cyclopropylmethyl)-7-fluoro-2-methylbenzimidazol-5-yl]-5-fluoropyrimidin-2-yl]-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-amine. PubChem. [Link]

-

2-Amino-5-fluoropyrimidine. PubChem. [Link]

-

2-Chloro-5-fluoropyrimidin-4-amine. PubChem. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). Pharmaffiliates. [Link]

-

N-[1-(5-fluoro-2-pyridinyl)ethyl]pyrimidin-5-amine. PubChem. [Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. Pharmaffiliates. [Link]

-

5-Ethyl-2-methylpyridine. Wikipedia. [Link]

-

N-Ethyl-N-methylpropan-2-amine. PubChem. [Link]

-

N-Ethyl-N-nitroso-2-propanamine. PubChem. [Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine [smolecule.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. fiveable.me [fiveable.me]

- 8. arctomsci.com [arctomsci.com]

- 9. aceschem.com [aceschem.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. westlab.com [westlab.com]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

N-Ethyl-5-fluoropyrimidin-2-amine CAS 1289386-10-2 characterization

An In-Depth Technical Guide to the Characterization of N-Ethyl-5-fluoropyrimidin-2-amine (CAS 1289386-10-2)

Introduction

This compound is a substituted fluoropyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Fluorinated pyrimidines are key pharmacophores found in numerous therapeutic agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] Given its role as a potential synthetic building block, rigorous characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analytical characterization of this compound. It moves beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic use of spectroscopic and chromatographic techniques to build an unambiguous profile of the molecule.

Part 1: Physicochemical and Structural Identity

The foundational step in characterization is to confirm the basic physical properties and molecular structure. These parameters serve as the primary reference against which all subsequent experimental data are compared.

The molecular structure of this compound is depicted below. The key features are the pyrimidine core, a fluorine substituent at the C5 position, and an ethylamino group at the C2 position.

Caption: Molecular Structure of this compound.

The fundamental properties derived from this structure are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1289386-10-2 | [2][3] |

| Molecular Formula | C₆H₈FN₃ | [2][3] |

| Molecular Weight | 141.15 g/mol | [2] |

| Predicted Density | 1.216 g/cm³ | [2] |

| Predicted Boiling Point | 234°C | [2] |

| Predicted Flash Point | 95°C | [2] |

Part 2: Spectroscopic Elucidation Workflow

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) provides detailed information on the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight, and Infrared (FTIR) spectroscopy identifies key functional groups. The data from these techniques are cross-validating, providing a high degree of confidence in the compound's identity.

Caption: Comprehensive characterization workflow for the subject compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, the exact connectivity of atoms can be determined.

Expert Insight: For this molecule, we expect to see distinct signals for the ethyl group protons and the two non-equivalent protons on the pyrimidine ring. Crucially, we anticipate observing coupling between the fluorine atom and nearby protons and carbons (J-coupling), which is a definitive indicator of the fluorine's position.

A. ¹H NMR Spectroscopy

-

Anticipated Signals:

-

Pyrimidine Protons (2H): Two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm). Both protons will appear as doublets due to coupling with the ¹⁹F atom.

-

NH Proton (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration. It may show coupling to the adjacent CH₂ group.

-

Ethyl CH₂ (2H): A quartet (or doublet of quartets) around δ 3.4-3.6 ppm, resulting from coupling to the neighboring CH₃ protons.

-

Ethyl CH₃ (3H): A triplet around δ 1.2-1.4 ppm, resulting from coupling to the neighboring CH₂ protons.

-

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet (d) | 2H | Pyrimidine CH |

| ~5.5 - 7.0 | Broad Singlet (br s) | 1H | NH |

| ~3.5 | Quartet (q) | 2H | N-CH₂ -CH₃ |

| ~1.3 | Triplet (t) | 3H | N-CH₂-CH₃ |

B. ¹³C NMR Spectroscopy

-

Anticipated Signals:

-

A total of 6 distinct carbon signals are expected.

-

The carbon atoms of the pyrimidine ring will appear in the δ 140-160 ppm range. The carbon directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).

-

The ethyl group carbons will appear in the upfield region (δ 15-40 ppm).

-

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, ²JCF) | C 2-NH |

| ~155 (d, ²JCF) | C 4/C6 |

| ~145 (d, ¹JCF) | C 5-F |

| ~40 | N-C H₂-CH₃ |

| ~15 | N-CH₂-C H₃ |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are sufficient.

-

Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Electron Impact (EI) or soft ionization techniques like Electrospray Ionization (ESI) can be used.

Expert Insight: For this molecule, ESI in positive ion mode is ideal. We expect to see a prominent signal corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass of this ion should match the calculated exact mass of C₆H₉FN₃⁺.

| Expected Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₆H₈FN₃ |

| Calculated Exact Mass | 141.0702 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 142.0780 |

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method: Inject a small volume (1-5 µL) of the sample. A short chromatographic run can be used to simply introduce the sample into the mass spectrometer.

-

Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expert Insight: The FTIR spectrum will provide a characteristic fingerprint for this compound. Key absorptions to look for include the N-H stretch of the secondary amine, C-H stretches of the ethyl group and aromatic ring, C=N and C=C stretches of the pyrimidine ring, and the C-F stretch.[4]

| Expected FTIR Absorption Bands | ||

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Secondary Amine |

| 2850 - 3100 | C-H Stretch | Ethyl & Aromatic |

| 1620 - 1680 | C=N Stretch | Pyrimidine Ring |

| 1550 - 1600 | C=C Stretch | Pyrimidine Ring |

| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |

Protocol: FTIR Sample Preparation (ATR)

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Part 3: Purity Assessment via HPLC

While spectroscopy confirms identity, chromatography is required to quantify purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[5]

Expert Insight: A reverse-phase HPLC method using a C18 column is the logical starting point. The compound is moderately polar and contains a UV-active pyrimidine ring, making UV detection highly effective. The method should be able to separate the main compound from potential starting materials, by-products, and degradation products.

| Typical HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid) |

| Gradient | Isocratic or Gradient (e.g., 30% B to 90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Protocol: HPLC Purity Determination

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase or a suitable solvent like acetonitrile/water.

-

Injection: Inject the sample onto the column and start the data acquisition.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Validation: For regulatory purposes, the method must be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[5]

Part 4: Synthesis Context and Potential Impurities

Understanding the synthetic route is crucial for predicting potential impurities. A common method for synthesizing N-alkyl-pyrimidin-2-amines is through the nucleophilic aromatic substitution of a corresponding 2-halopyrimidine.

Caption: Plausible synthesis route for this compound.

Based on this route, potential process-related impurities could include:

-

Unreacted 2-chloro-5-fluoropyrimidine.

-

Over-alkylated or di-substituted by-products.

-

Impurities from the starting materials.

The HPLC method described in Part 3 must be specific enough to resolve the main product peak from these potential impurities.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound may not be widely available, compounds of this class should be handled with care in a laboratory setting.[6][7][8]

-

Hazard Statement (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

The comprehensive characterization of this compound (CAS 1289386-10-2) relies on a synergistic and orthogonal analytical approach. NMR spectroscopy serves as the cornerstone for structural elucidation, with its findings corroborated by mass spectrometry for molecular weight confirmation and FTIR for functional group identification. Finally, HPLC provides a quantitative measure of purity, which is critical for its application in research and development. This integrated workflow ensures a complete and trustworthy analytical profile of the molecule, upholding the principles of scientific integrity and enabling its confident use in subsequent applications.

References

- The Royal Society of Chemistry. Supporting Information.

-

LookChem. Ethyl-(5-fluoro-pyrimidin-2-yl)-amine CAS NO.: 1289386-10-2. [Online] Available at: [Link]

-

LookChem. Cas 1289386-10-2,Ethyl-(5-fluoro-pyrimidin-2-yl)-amine. [Online] Available at: [Link]

-

Chemical-Suppliers. N-Ethyl-5-fluoro-2-pyrimidinamine. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry via PMC. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Online] Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectrum of the ethyl... [Online] Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

Royal Society of Chemistry via NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Online] Available at: [Link]

-

PubChem. N-[1-(5-fluoro-2-pyridinyl)ethyl]pyrimidin-5-amine. [Online] Available at: [Link]

-

Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. [Online] Available at: [Link]

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Online] Available at: [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Online] Available at: [Link]

-

Diyala Journal of Pure Science. Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. [Online] Available at: [Link]

-

PubChem. N-cyclopentyl-5-[2-[[5-(4-ethylpiperazin-1-yl)pyridin-2-yl]amino]. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of 2-Propanamine, N-ethyl- (CAS 19961-27-4). [Online] Available at: [Link]

-

ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Online] Available at: [Link]

-

ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. [Online] Available at: [Link]

-

NIST WebBook. 2-Propen-1-amine, N-ethyl-. [Online] Available at: [Link]

-

ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). [Online] Available at: [Link]

-

SpectraBase. N-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine - [1H NMR]. [Online] Available at: [Link]

-

PubChem. N-(2-(diethylamino)ethyl)-5-fluoropicolinamide. [Online] Available at: [Link]

-

ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Online] Available at: [Link]

-

OSTI.gov. Mass Spectra of N-Nitroso Compounds. [Online] Available at: [Link]3426)

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

solubility of N-Ethyl-5-fluoropyrimidin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of N-Ethyl-5-fluoropyrimidin-2-amine in Organic Solvents

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its solubility profile across a range of organic solvents is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, its utility in research and development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust, step-by-step protocols for both qualitative and quantitative assessment, and detail methods for analytical quantification. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to characterizing this important molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. An analysis of the this compound structure (MW: 141.15 g/mol , Formula: C₆H₈FN₃) reveals several key features that govern its interactions.[3]

-

Pyrimidine Core: The diazine ring is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors.

-

Amino Group (-NH-): The secondary amine group is a crucial feature, capable of acting as both a hydrogen bond donor (the N-H proton) and an acceptor (the nitrogen lone pair). This significantly enhances its potential for interaction with protic and polar aprotic solvents.

-

Ethyl Group (-CH₂CH₃): This aliphatic chain introduces nonpolar character, contributing to van der Waals interactions.

-

Fluorine Atom (-F): As a highly electronegative atom, the fluorine substituent increases the polarity of the C-F bond and can act as a weak hydrogen bond acceptor.

Predicted Solubility Behavior: Based on this structure, this compound is expected to be a polar molecule. Therefore, it should exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[4]

-

High Solubility Predicted: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO, acetone) capable of hydrogen bonding or strong dipole-dipole interactions.

-

Moderate Solubility Predicted: In solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low to Insoluble Predicted: In nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular forces are weak van der Waals forces.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, related amine and fluorinated heterocyclic compounds often present significant hazards.[5][6][7] The following general precautions are mandatory and must be supplemented by a thorough review of the supplier-specific SDS before any work begins.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

-

Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Handling: Avoid all contact with skin and eyes. Amines can be corrosive and may cause severe irritation or burns.[6][7] Do not ingest.

-

Disposal: Dispose of all chemical waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[5]

Experimental Determination of Solubility

A two-tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative determination, provides a comprehensive solubility profile efficiently.

Protocol for Qualitative Solubility Assessment

This protocol provides a rapid "soluble" or "insoluble" determination across a panel of solvents, which is useful for initial screening. The general methodology is adapted from standard organic chemistry laboratory procedures.[8][9][10]

Materials:

-

This compound

-

Panel of solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexane)

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Label a separate test tube for each solvent.

-

Addition of Solute: Add approximately 10 mg of this compound to each test tube.

-

Addition of Solvent: Add 0.5 mL of the corresponding solvent to each tube.

-

Mixing: Cap the tubes securely and vortex vigorously for 60 seconds.

-

Observation: Allow the tubes to stand for 5 minutes. Visually inspect for any undissolved solid. A solution is considered "soluble" if no solid particles are visible to the naked eye.

-

Record: Record the results as "Soluble," "Partially Soluble," or "Insoluble."

The workflow for this qualitative assessment is outlined in the diagram below.

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. arctomsci.com [arctomsci.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

N-Ethyl-5-fluoropyrimidin-2-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-5-fluoropyrimidin-2-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a key heterocyclic scaffold in medicinal chemistry. We delve into the intricate interplay of electronic and steric factors that define its three-dimensional architecture, a critical determinant of its pharmacological activity. This document synthesizes data from crystallographic studies, advanced spectroscopic techniques, and computational modeling to offer a multi-faceted understanding of the molecule. Detailed experimental protocols and workflows are provided to serve as a practical resource for researchers in drug discovery and chemical biology.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug development, forming the core of numerous clinically significant agents, including kinase inhibitors and other targeted therapies. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling high-affinity interactions with biological targets. The introduction of a fluorine atom at the 5-position, as in this compound, can profoundly modulate the molecule's electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.

Understanding the precise three-dimensional structure and conformational preferences of this compound is paramount. The orientation of the N-ethyl group relative to the fluorinated pyrimidine ring dictates the spatial presentation of key pharmacophoric features, directly influencing binding affinity and selectivity. This guide elucidates the structural nuances of this important molecule.

Molecular Structure Elucidation

The definitive architecture of this compound is best understood through a combination of techniques that probe its solid-state and solution-phase structures.

Crystallographic Analysis: The Solid-State Structure

X-ray crystallography provides an unambiguous depiction of the molecule's solid-state conformation, offering precise measurements of bond lengths, bond angles, and torsional angles. Analysis of related 2-(alkylamino)pyrimidine structures reveals a consistent trend: the pyrimidine ring is essentially planar due to its aromatic character. The exocyclic C2-N bond exhibits partial double-bond character, which restricts rotation and favors planarity between the amine substituent and the ring.

In the solid state, this compound is expected to adopt a conformation where one of the N-H protons is oriented syn to the N1 ring nitrogen to facilitate intermolecular hydrogen bonding, a common motif in crystal packing for this class of compounds.

Experimental Protocol 1: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve this compound (≥98% purity) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile). Employ slow evaporation, solvent layering (e.g., with hexane), or vapor diffusion at a controlled temperature (4-25 °C) to grow single crystals of suitable quality for diffraction.

-

Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data using standard software (e.g., SHELX). Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the model anisotropically for all non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

Data Validation: The final refined structure should be validated using tools like CheckCIF to ensure the model is chemically and crystallographically sound. The final data is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).

Conformational Landscape in Solution

While the solid-state structure is informative, the behavior of the molecule in solution is more relevant to its biological activity. The primary conformational flexibility in this compound arises from the rotation around the C2-N(ethyl) bond.

Rotational Isomers and Energy Barriers

The key dihedral angle (τ) is defined by N1-C2-N(ethyl)-C(ethyl). Computational studies on analogous 2-aminopyrimidines show that two primary planar conformations exist: syn and anti.

-

Syn Conformation: The ethyl group is oriented towards the N1 of the pyrimidine ring.

-

Anti Conformation: The ethyl group is oriented away from the N1 of the pyrimidine ring.

The syn conformation is often slightly more stable due to the formation of an intramolecular hydrogen bond between the exocyclic N-H and the ring N1, though this is context-dependent. The fluorine atom at C5 exerts a significant electronic effect, withdrawing electron density from the ring and potentially influencing the rotational barrier and the relative stability of the conformers.

Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful tool for mapping the conformational energy landscape.

Workflow Diagram: DFT Conformational Analysis```dot

Caption: Impact of conformation on receptor binding.

Conclusion

This compound is a molecule whose biological potential is intrinsically linked to its three-dimensional structure. The planarity of the fluoropyrimidine ring, combined with the restricted but crucial rotation of the exocyclic C-N bond, defines a conformational landscape dominated by syn and anti rotamers. While crystallographic data reveals the preferred solid-state arrangement, a combination of advanced NMR spectroscopy and computational modeling is essential to understand its dynamic behavior in solution. This structural and conformational knowledge is not merely academic; it is a cornerstone for the rational design of next-generation therapeutics, enabling the optimization of binding interactions and the fine-tuning of ADME properties.

References

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Available at: [Link]

-

Portalone, G. (2012). The planarity of the exocyclic amino group in 2-aminopyrimidine derivatives. Structural Chemistry, 23(4), 1259–1265. Available at: [Link]

-

Fife, T. H., & Duddy, N. W. (1980). General-acid-catalyzed hydrolysis of 2-(alkylamino)- and 2-anilinopyrimidines. Effect of intramolecular hydrogen bonding on mechanism. Journal of the American Chemical Society, 102(23), 7071–7076. Available at: [Link]

-

Vidal, J. (2011). Hinge-binding motifs in kinase inhibitors. Future Medicinal Chemistry, 3(10), 1247-1271. Available at: [Link]

The Emergence of a Privileged Scaffold: An In-depth Technical Guide to N-Ethyl-5-fluoropyrimidin-2-amine

Introduction: The Strategic Importance of the 5-Fluoropyrimidin-2-amine Core

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to serve as versatile platforms for the development of potent and selective ligands for a variety of biological targets. The 2-aminopyrimidine framework is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its capacity to engage in multiple hydrogen bonding interactions, a critical feature for binding to the ATP-binding sites of kinases, which are pivotal targets in oncology and immunology.[3]

The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring further enhances the therapeutic potential of this scaffold. The 5-fluoro substituent can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to improved potency and pharmacokinetic profiles.[4] This guide focuses on a specific, yet increasingly significant, derivative: N-Ethyl-5-fluoropyrimidin-2-amine . While a singular "discovery" of this compound is not chronicled in the traditional sense, its history is intrinsically linked to the broader evolution of pyrimidine-based therapeutics and its emergence as a key building block in the synthesis of highly specific and potent drug candidates. This document will provide a comprehensive technical overview of its synthesis, its role in drug discovery, and the underlying scientific principles that govern its application.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 2-amino-5-fluoropyrimidine core, followed by the selective introduction of the N-ethyl group. The synthetic route can be logically dissected into two key stages.

Part 1: Synthesis of the 2-Amino-5-fluoropyrimidine Intermediate

The foundational step is the creation of the 2-amino-5-fluoropyrimidine ring. A common and efficient method involves the condensation of a suitable three-carbon precursor with guanidine. One established pathway begins with 5-fluorouracil, a widely available starting material.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-fluoropyrimidine

A robust method for the synthesis of a key intermediate, 2-chloro-5-fluoropyrimidine, starts from 5-fluorouracil.

-

Chlorination of 5-Fluorouracil: To a flask containing phosphorus oxychloride (POCl3), 5-fluorouracil is added portion-wise under controlled temperature conditions. A base, such as diethylaniline, can be used as a catalyst.[5]

-

Reaction Execution: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water. The resulting precipitate, 2,4-dichloro-5-fluoropyrimidine, is then filtered, washed, and dried.

-

Selective Reduction: The 2,4-dichloro-5-fluoropyrimidine is then subjected to a selective reduction to yield 2-chloro-5-fluoropyrimidine.

Following the synthesis of a suitable 2-substituted-5-fluoropyrimidine, such as 2-chloro-5-fluoropyrimidine, the amino group is introduced.

Experimental Protocol: Amination of 2-Chloro-5-fluoropyrimidine

-

Ammonia Nucleophilic Substitution: 2-Chloro-5-fluoropyrimidine is treated with a source of ammonia, such as aqueous ammonia, in a sealed vessel.

-

Reaction Conditions: The reaction is typically heated to drive the nucleophilic aromatic substitution to completion.

-

Isolation and Purification: After cooling, the product, 2-amino-5-fluoropyrimidine, can be isolated by filtration or extraction and purified by recrystallization or chromatography.

Caption: Synthetic pathway to 2-Amino-5-fluoropyrimidine.

Part 2: N-Alkylation to Yield this compound

With the 2-amino-5-fluoropyrimidine core in hand, the final step is the introduction of the ethyl group onto the exocyclic amino group. Direct alkylation of 2-aminopyrimidines can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the ring nitrogens. However, regioselective methods have been developed.

A notable "green chemistry" approach involves the use of an alcohol as the alkylating agent in the presence of a transition metal catalyst. This method is highly atom-economical, with water being the only byproduct.

Experimental Protocol: N-Ethylation of 2-Amino-5-fluoropyrimidine

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), 2-amino-5-fluoropyrimidine, a transition metal catalyst (e.g., an iridium or ruthenium complex), a base (e.g., sodium hydroxide or potassium carbonate), and ethanol are combined. A solvent may or may not be necessary.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 120-150 °C for several hours.

-

Work-up and Purification: After cooling to room temperature, the solvent (if any) is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Caption: N-Ethylation of 2-Amino-5-fluoropyrimidine.

The Role of this compound in Medicinal Chemistry and Drug Discovery

The this compound moiety is a valuable building block in the design of targeted therapies, particularly kinase inhibitors. The 2-aminopyrimidine core provides a key hydrogen bond donor and acceptor motif that can anchor the molecule in the ATP-binding pocket of kinases. The N-ethyl group can provide additional van der Waals interactions and tune the solubility and metabolic stability of the compound. The 5-fluoro substituent, as mentioned, can enhance binding affinity and block potential sites of metabolism.

Case Study: A Scaffold for Kinase Inhibitors

A prime example of the utility of the this compound scaffold is in the development of cyclin-dependent kinase (CDK) inhibitors. For instance, in the discovery of potent CDK4/6 inhibitors for cancer treatment, derivatives incorporating this moiety have shown significant promise.[6] The this compound core is often coupled with other heterocyclic systems to create molecules with high potency and selectivity.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound A | CDK4/6 | 0.710/1.10 | [6] |

| Compound B | Jak2 | Potent Inhibitor | [7] |

| Compound C | Aurora Kinase A/B | 8.0/9.2 (related N-phenyl derivative) | [8] |

This table presents a selection of compounds where the 2-amino-5-fluoropyrimidine core is central to their activity. While not all examples explicitly contain the N-ethyl substitution, they highlight the importance of this chemical space in kinase inhibitor design.

Caption: Interactions of the moiety in a kinase active site.

Conclusion and Future Perspectives

This compound, while not a compound with a storied independent discovery, represents a significant advancement in the strategic design of bioactive molecules. Its synthesis is achievable through well-established chemical transformations, and its incorporation into larger molecules has proven to be a successful strategy in the development of targeted therapies. As our understanding of the structural biology of disease targets continues to grow, the demand for versatile and tunable chemical scaffolds like this compound will undoubtedly increase. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes and the exploration of this moiety in the context of a broader range of biological targets beyond kinases.

References

-

2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).

- Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., Chen, N., Zhai, X., Hong, Y., Wang, L., Han, Y., Xiao, W., Wang, Z., Shi, W., Mao, Y., Yu, J., Xia, G., & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352–364.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3188.

- Altenbach, R. J., Adair, R. M., Bettencourt, B. M., Black, L. A., Drizin, I., Fakhoury, S. A., Gopalakrishnan, S. M., Hsieh, G. C., Jarvis, M. F., Liu, H., McGaraughty, S. P., Mikusa, J. P., Miller, T. R., Pan, L., Polakowski, J. S., Schmidt, S. P., Shrestha, S., Sullivan, J. P., Wetter, J. M., & Cowart, M. D. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6973–6981.

- (R)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino). (n.d.). Google Patents.

- Ioannidis, S., Lamb, M. L., Fapply, B. S., Bair, K. W., Bentzien, J., Bramson, C., Chen, H., Di, L., Dowling, M., Fan, J., Fargnoli, J., Furet, P., Gallagher, P., He, Y., Henderson, J., Holst, P., Iwanowicz, E., Kasparec, J., Kavarana, M., … Williams, G. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276.

- ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2016). ChemInform, 47(25).

- Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1121–1137.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011).

- Faisal, A., Squires, M. S., Bower, J. F., Dembélé, K., Thompson, M. J., Dembélé, K., Thompson, M. J., & Westwood, R. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4468–4484.

- Synthesis of 2-amino-5-fluoropyridine. (2008).

- 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.). Google Patents.

- Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of Medicinal Chemistry, 43(22), 4313–4318.

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Pharmacological Research, 175, 106037.

- Pyrrolopyrimidine compounds and their uses. (n.d.). Google Patents.

- Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., Hungate, R. W., Kendall, R. L., McFall, R. C., Rickert, K. W., & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941–2945.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1–18.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(15), 4983.

- Pyrazolopyrimidinone antianginal agents. (n.d.). Google Patents.

- Thienopyrrole compounds. (n.d.). Google Patents.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Ethyl-5-fluoropyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Rigorous Spectroscopic Analysis

N-Ethyl-5-fluoropyrimidin-2-amine (CAS: 1289386-10-2) represents a significant scaffold in medicinal chemistry. As a substituted 2-aminopyrimidine, it belongs to a class of heterocycles renowned for diverse biological activities.[1] The introduction of a fluorine atom at the C5 position and an ethyl group on the exocyclic amine modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful biological or pharmacological investigation. Spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide the requisite toolkit for this molecular-level interrogation.

This guide offers an in-depth, predictive analysis of the spectroscopic data for this compound. While a complete, peer-reviewed set of experimental spectra for this specific molecule is not consolidated in publicly accessible literature, this document synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. Every prediction is grounded in authoritative data, and every proposed protocol represents a self-validating system for empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The analysis considers chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

Rationale for Predictions:

-

Pyrimidine Protons (H4, H6): In 5-fluoropyrimidines, the protons at the C4 and C6 positions are chemically equivalent due to symmetry and appear as a singlet, which is further split by the C5-fluorine. This results in a doublet due to a three-bond coupling (³JH-F). The high electronegativity of the adjacent ring nitrogens and the fluorine atom will shift these protons significantly downfield.

-

Amine Proton (NH): The NH proton is expected to be a broad singlet, though its coupling to the adjacent CH₂ group (a triplet) may be observable depending on the solvent and temperature. Its chemical shift is highly variable and dependent on solvent and concentration.

-

Ethyl Group (CH₂ and CH₃): The ethyl group will present as a classic quartet (CH₂) coupled to the CH₃ group and a triplet (CH₃) coupled to the CH₂ group, with typical coupling constants (~7 Hz). The CH₂ group, being attached to the nitrogen, will be deshielded relative to the terminal CH₃ group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.20 | d | ³JH-F ≈ 3-4 Hz | 2H | H-4, H-6 |

| ~ 5.0 - 5.5 | br t | ³JH-H ≈ 5-6 Hz | 1H | NH -CH₂ |

| ~ 3.45 | q | ³JH-H ≈ 7.2 Hz | 2H | NH-CH₂ -CH₃ |

| ~ 1.25 | t | ³JH-H ≈ 7.2 Hz | 3H | CH₂-CH₃ |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The key feature will be the large coupling constants between the fluorine atom and the carbon atoms of the pyrimidine ring.

Rationale for Predictions:

-

C5 (Fluorine-bearing): The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.[2]

-

C4, C6: These equivalent carbons will show a two-bond coupling (²JC-F), which is typically smaller than ¹JC-F. Their chemical shift is influenced by the adjacent ring nitrogens.

-

C2: This carbon is attached to two nitrogen atoms (the ring nitrogen and the exocyclic amine) and will be shifted downfield. It will exhibit a three-bond coupling to the fluorine atom (³JC-F).

-

Ethyl Carbons: The CH₂ and CH₃ carbons will appear in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |

| ~ 158.0 | d | ³JC-F ≈ 5-10 Hz | C-2 |

| ~ 155.0 | d | ¹JC-F ≈ 220-240 Hz | C-5 |

| ~ 145.0 | d | ²JC-F ≈ 20-30 Hz | C-4, C-6 |

| ~ 38.0 | s | - | C H₂-CH₃ |

| ~ 15.0 | s | - | CH₂-C H₃ |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[3][4]

Rationale for Predictions: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment.[5] For a 5-fluoropyrimidine, the shift is expected in the typical aryl-fluoride region. The signal will be split into a triplet by the two equivalent protons on C4 and C6 (³JF-H).

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ ref)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -130 to -140 | t | ³JF-H ≈ 3-4 Hz | C5-F |

Standard Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel. Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

-

¹⁹F NMR Acquisition: Switch to the ¹⁹F channel. Acquire a proton-coupled spectrum. Use CFCl₃ as an external reference (δ = 0 ppm) or reference internally to a known standard. Typical parameters: wide spectral width to ensure signal capture, 64-128 scans.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes (stretching, bending).

Rationale for Predictions:

-

N-H Stretch: The secondary amine N-H bond will produce a characteristic sharp to medium peak in the 3300-3500 cm⁻¹ region.[6]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The pyrimidine ring contains C=N and C=C bonds, which will result in a series of sharp absorptions in the 1650-1450 cm⁻¹ fingerprint region.

-

N-H Bend: The scissoring/bending vibration of the secondary amine is expected around 1550-1650 cm⁻¹.

-

C-F Stretch: The C-F bond gives a strong, characteristic absorption in the 1250-1000 cm⁻¹ region.

Table 4: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3400 | Medium, Sharp | N-H Stretch (secondary amine) |

| ~ 3100-3000 | Medium | C-H Stretch (aromatic) |

| ~ 2980-2850 | Medium | C-H Stretch (aliphatic - CH₂, CH₃) |

| ~ 1640 | Strong | C=N Stretch |

| ~ 1580 | Strong | C=C Stretch (aromatic ring) |

| ~ 1550 | Medium | N-H Bend |

| ~ 1150 | Strong | C-F Stretch |

Standard Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for solid and liquid samples.[7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹), co-adding 16-32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Rationale for Predictions:

-

Molecular Ion (M⁺): Using Electron Ionization (EI), the molecule will lose an electron to form the molecular ion. The exact mass can be calculated from its molecular formula, C₆H₈FN₃.

-